molecular formula C16H22N2O3 B13220930 tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13220930
M. Wt: 290.36 g/mol
InChI Key: JWBMRHZYIPHVFN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring followed by the construction of the tetrahydropyridine ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the mechanisms of biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Research might focus on its effects on cellular processes and its potential as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and tetrahydropyridine derivatives. Examples might include:

  • tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate analogs with different substituents.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets and enables a wide range of chemical reactions.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl 4-(2-formyl-1-methylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-5-12(6-10-18)13-7-8-17(4)14(13)11-19/h5,7-8,11H,6,9-10H2,1-4H3

InChI Key

JWBMRHZYIPHVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(N(C=C2)C)C=O

Origin of Product

United States

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